molecular formula C15H14FN3O3S B2807741 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868375-77-3

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2807741
CAS No.: 868375-77-3
M. Wt: 335.35
InChI Key: LHSQHULAISVFMB-ICFOKQHNSA-N
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Description

This compound is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with an ethyl group at position 3 and a fluorine atom at position 2. The Z-configuration denotes the spatial arrangement of the acetamide group linked to the 2,5-dioxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S/c1-2-18-14-9(16)4-3-5-10(14)23-15(18)17-11(20)8-19-12(21)6-7-13(19)22/h3-5H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSQHULAISVFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Ethyl Groups: The fluoro and ethyl groups can be introduced via electrophilic substitution reactions using fluorinating agents and ethylating agents, respectively.

    Coupling with Acetamide: The final step involves coupling the benzothiazole derivative with 2,5-dioxopyrrolidin-1-yl acetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs include derivatives with variations in fluorine substitution, heterocyclic cores, or stereochemistry. Below is a comparative analysis based on available evidence and inferred properties:

Table 1: Key Structural and Hypothetical Functional Differences

Compound Name Fluorine Substitution Core Heterocycle Substituents Stereochemistry
(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)acetamide 4-Fluoro Benzo[d]thiazole 3-Ethyl Z-configuration
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide 4,6-Difluoro 1,3-Benzothiazole 3-Ethyl Unspecified
3-Benzylidene phthalide derivatives (e.g., oxadiazoles) N/A Phthalide/oxadiazole Variable aryl/alkyl groups N/A

Key Observations:

The 4,6-difluoro analog (from ) likely exhibits increased lipophilicity and metabolic stability due to additional fluorine atoms, a common strategy in drug design .

Core Heterocycle :

  • The benzo[d]thiazole core is structurally distinct from phthalide-oxadiazole hybrids (e.g., compounds in ). Thiazole derivatives are often associated with antimicrobial and anticancer activity, whereas phthalide-oxadiazoles are explored for photophysical applications .

Stereochemistry :

  • The Z-configuration in the target compound may influence its spatial interaction with biological targets, such as enzymes or receptors. Stereochemical differences are critical in determining potency and selectivity.

Synthetic Routes: The target compound and its difluoro analog () likely share synthetic pathways involving condensation reactions between dioxopyrrolidinyl acetamides and substituted benzothiazolones.

Hypothetical Pharmacological and Physicochemical Properties

While direct experimental data are scarce, inferences can be drawn from structurally related compounds:

  • Metabolic Stability : Fluorine atoms generally retard oxidative metabolism, suggesting the difluoro analog () could have a longer half-life .
  • Target Affinity : The benzo[d]thiazole core is prevalent in kinase inhibitors (e.g., VEGFR-2 inhibitors), implying possible antiangiogenic activity.

Q & A

Basic: What are the common synthetic routes for synthesizing (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide?

The synthesis typically employs multi-step reactions involving retrosynthetic analysis to deconstruct the target molecule into simpler precursors. Key steps include:

  • Acylation of the benzo[d]thiazole moiety using acetyl chloride or acetic anhydride under controlled temperatures (40–60°C) .
  • Heterocycle formation via cyclization reactions, often catalyzed by bases like triethylamine or DBU in solvents such as DMF or dichloromethane .
  • Stereochemical control to maintain the (Z)-configuration, achieved by optimizing reaction pH and temperature .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, with characteristic signals for the dioxopyrrolidinyl (δ 2.5–3.0 ppm) and fluorobenzo[d]thiazole (δ 7.2–8.1 ppm) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 406.1234) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm1^{-1}) and aromatic C-F bonds (~1200 cm1^{-1}) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions (e.g., ambiguous NOESY correlations or unexpected 13C^{13}C-NMR shifts) require:

  • Cross-validation using 2D techniques (e.g., HSQC, HMBC) to assign connectivity .
  • Isotopic labeling (e.g., 15N^{15}N-labeling for amide nitrogen tracking) to clarify ambiguous signals .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict spectral data for comparison with experimental results .

Advanced: What strategies optimize reaction conditions to improve yield and purity?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, improving yields by 15–20% .
  • Temperature control : Maintaining 50–60°C minimizes side reactions (e.g., epimerization) .
  • Inert atmosphere : Nitrogen purging prevents oxidation of thiazole sulfur .
  • Catalyst screening : Lewis acids like ZnCl2_2 accelerate cyclization kinetics, reducing reaction time by 30% .

Basic: What key functional groups influence the compound’s reactivity?

  • Dioxopyrrolidinyl : Acts as an electron-withdrawing group, enhancing electrophilicity at the acetamide carbonyl .
  • Fluorobenzo[d]thiazole : Aromatic fluorine increases metabolic stability and influences π-π stacking with biological targets .
  • Amide linkage : Participates in hydrogen bonding with enzymes (e.g., kinases) or receptors .

Advanced: How to design experiments to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KDK_D) to purified enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for target binding .
  • Molecular docking : Uses software (AutoDock Vina) to predict binding poses in active sites, guided by crystallographic data of homologous proteins .

Advanced: How to assess stability under varying pH and temperature conditions?

  • Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for thermal stability) .
  • Light exposure tests : UV-Vis spectroscopy tracks photo-degradation products under ICH Q1B guidelines .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 65–75%), blood-brain barrier penetration (logBB < -1), and CYP450 inhibition .
  • Molecular dynamics simulations : Analyze solvation free energy and membrane permeability using GROMACS .

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